Cas no 1228-19-9 (Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-)
1228-19-9 structure
Product Name:Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-
Numero CAS:1228-19-9
MF:C13H18ClN3O3S
MW:331.81832075119
CID:155066
PubChem ID:219111
Update Time:2025-04-19
Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-
- 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea
- Glpinamida
- 1-(p-Chlorphenylsulfonyl)-3-(hexahydro-1-azepinyl)-harnstoff
- 1,1-Hexamethylen-4-< 4-chlor-benzolsulfonyl> -semicarbazid
- Azepinamide
- glisoxepide
- Glypinamide
- Glypinamide [INN]
- n-(azepan-1-ylcarbamoyl)-4-chlorobenzenesulfonamide
- N-azepan-1-ylcarbamoyl-4-chloro-benzenesulfonamide
- NSC70737
- Parinase
- SureCN343885
- UNII-ORE084U8IP
- NSC-70737
- DTXSID70153719
- Urea, 1-[(p-chlorophenyl)sulfonyl]-3-(hexahydro-1H-azepin-1-yl)-
- NCIOpen2_008327
- 1-(((((4-Chlorophenyl)sulfonyl)amino)carbonyl)amino)azepane
- GLYPINAMIDE [MI]
- NS00124977
- CHEBI:135415
- N-(p-Chlorophenyl)sulfonyl N'-hexahydroazepinourea
- Benzenesulfonamide, 4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-
- CHEMBL2106693
- Benzenesulfonamide, {4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-}
- 1-((p-Chlorophenyl)sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea
- 1-[({[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino]azepane
- NSC 70737
- 1228-19-9
- 1-((p-Chlorophenyl)-sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea.
- 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-urea
- Urea, {1-[(p-chlorophenyl)sulfonyl]-3-(hexahydro-1H-azepin-1-yl)-}
- SCHEMBL343885
- ORE084U8IP
- Q27285802
-
- Inchi: 1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18)
- Chiave InChI: RHQSNARBXHRBNP-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)S(NC(NN1CCCCCC1)=O)(=O)=O
Proprietà calcolate
- Massa esatta: 331.07594
- Massa monoisotopica: 331.076
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 436
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: niente
- Superficie polare topologica: 86.9A^2
Proprietà sperimentali
- Densità: 1.4
- Punto di fusione: 197-198.5°
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.613
- PSA: 78.51
- LogP: 3.91940
Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]- Letteratura correlata
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
1228-19-9 (Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso